![molecular formula C14H22ClNO4 B4083138 ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride](/img/structure/B4083138.png)
ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride is not fully understood, but it is believed to involve the modulation of specific enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of specific enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Additionally, it has been shown to modulate specific neurotransmitter receptors, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of specific neurotransmitter receptors. Additionally, it has been shown to have potential as an antitumor agent, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride has several advantages for lab experiments, including its high purity and stability. Additionally, it has been extensively studied and optimized for synthesis, making it readily available for research purposes. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and protocols for handling and storage.
Future Directions
There are several potential future directions for research on Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there may be potential applications for Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride in the development of new drugs and therapies for various diseases and conditions.
Scientific Research Applications
Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate hydrochloride has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to have potential as an antitumor agent, as well as an inhibitor of specific enzymes involved in various metabolic pathways. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases, due to its ability to modulate specific neurotransmitter receptors.
properties
IUPAC Name |
ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-18-13-8-10(6-7-12(13)17-3)11(15)9-14(16)19-5-2;/h6-8,11H,4-5,9,15H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIILKWRLSGEUMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CC(=O)OCC)N)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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